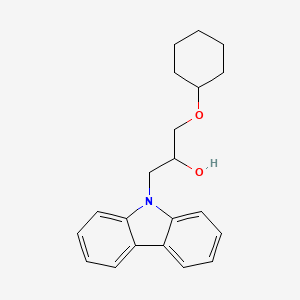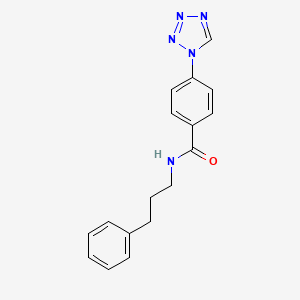![molecular formula C24H20O4 B5119959 7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5119959.png)
7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one, also known as NPD1, is a potent neuroprotective agent with anti-inflammatory properties. It is a synthetic derivative of the endogenous neuroprotective mediator 10,17S-docosatriene, which is formed by the action of 15-lipoxygenase-1 (15-LOX-1) on docosahexaenoic acid (DHA). NPD1 has been extensively studied for its potential therapeutic applications in various neurodegenerative diseases.
Wirkmechanismus
7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one exerts its neuroprotective effects by activating the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ), which regulates the expression of genes involved in inflammation, oxidative stress, and cell survival. 7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one also inhibits the activation of pro-inflammatory signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK).
Biochemical and physiological effects:
7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types, including neurons, astrocytes, and microglia. It also promotes the survival and differentiation of neural stem cells. In animal models, 7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one has been shown to improve cognitive function, reduce neuronal damage, and enhance neurogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one is its potent neuroprotective and anti-inflammatory effects, which make it a promising candidate for the treatment of neurodegenerative diseases. However, one limitation is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
Future research on 7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one could focus on its potential therapeutic applications in other diseases, such as traumatic brain injury and multiple sclerosis. It could also investigate the mechanisms underlying its effects on neural stem cells and its potential use in regenerative medicine. Additionally, studies could explore the use of 7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one in combination with other neuroprotective agents to enhance its efficacy.
Synthesemethoden
7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one can be synthesized by the reaction of 2-naphthylacetic acid with propyl bromide to form 2-(2-naphthyl)propionic acid, which is then converted to the corresponding acid chloride by treatment with thionyl chloride. The acid chloride is then reacted with 4-hydroxycoumarin in the presence of a base such as triethylamine to yield 7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one.
Wissenschaftliche Forschungsanwendungen
7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one has been shown to have neuroprotective effects in a variety of in vitro and in vivo models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. It has also been shown to have anti-inflammatory effects in models of acute lung injury and sepsis.
Eigenschaften
IUPAC Name |
7-(2-naphthalen-2-yl-2-oxoethoxy)-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O4/c1-2-5-18-13-24(26)28-23-14-20(10-11-21(18)23)27-15-22(25)19-9-8-16-6-3-4-7-17(16)12-19/h3-4,6-14H,2,5,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQBNXRWUIOIJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dipentyl-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5119884.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5119898.png)
![N-[(3-isobutyl-5-isoxazolyl)methyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5119904.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-(2-methoxyethyl)-8-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5119905.png)
![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]butanamide](/img/structure/B5119912.png)

![5-bromo-2-chloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5119925.png)

![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5119937.png)
![2-tert-butyl-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5119941.png)
![N-[4-nitro-3-(1-piperidinyl)phenyl]-1,2-ethanediamine hydrochloride](/img/structure/B5119955.png)


![lithium 3-[(4-butoxybenzoyl)amino]propanoate](/img/structure/B5119982.png)